Product packaging for 6-Chlorobenzofuro[2,3-b]pyridine(Cat. No.:CAS No. 63790-78-3)

6-Chlorobenzofuro[2,3-b]pyridine

Cat. No.: B3276284
CAS No.: 63790-78-3
M. Wt: 203.62 g/mol
InChI Key: LKHBXBFXWJEAFM-UHFFFAOYSA-N
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Description

Significance of Fused Heterocyclic Systems in Chemical Sciences

Fused heterocyclic systems are integral to modern chemical sciences, offering a vast and versatile platform for the design and synthesis of novel compounds with tailored properties. Their structural complexity and the presence of multiple heteroatoms, such as nitrogen, oxygen, and sulfur, create distinct electronic environments that facilitate a wide range of chemical transformations and interactions with biological targets. fiveable.me

The benzofuran (B130515) scaffold, a fusion of a benzene (B151609) ring and a furan (B31954) ring, is a fundamental structural unit found in numerous naturally occurring and synthetic compounds. nih.gov Derivatives of benzofuran are recognized for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antitumor properties, making them a significant focus in medicinal chemistry. nih.govrsc.orgontosight.ainih.gov The inherent versatility of the benzofuran core allows for extensive chemical modifications to develop new therapeutic agents. nih.govrsc.org

Similarly, the pyridine (B92270) ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. sarchemlabs.comnih.govrsc.org Its unique properties, such as basicity, water solubility, and the ability to form hydrogen bonds, make it a crucial component in drug design. sarchemlabs.comnih.govnih.gov Pyridine and its derivatives are associated with a broad range of therapeutic applications, including anticancer, antiviral, and antimicrobial activities. nih.govresearchgate.net The pyridine nucleus is present in over 7000 existing drug candidates, highlighting its importance in medicinal chemistry. nih.govrsc.org

The benzofuro[2,3-b]pyridine (B12332454) core, also known as 7-azabenzofuran, is a fused heterocyclic system that combines the structural features of both benzofuran and pyridine. wikipedia.orgresearchgate.net This fusion results in a unique molecular architecture with distinct electronic and steric properties. The nomenclature "benzo[b]furo[2,3-b]pyridine" indicates the fusion of a benzene ring and a furan ring, which is then fused to a pyridine ring. acdlabs.comdspmuranchi.ac.in The arrangement of the heteroatoms—an oxygen atom in the furan ring and a nitrogen atom in the pyridine ring—within the fused system creates a specific distribution of electron density, influencing the molecule's reactivity and its potential for intermolecular interactions. nih.gov The presence of the nitrogen atom in the pyridine moiety, in particular, can significantly enhance the pharmacokinetic properties of drug candidates by participating in hydrogen bonding with biological receptors. nih.gov

Historical Context and Evolution of Benzofuro[2,3-b]pyridine Research

Research into furopyridines, including the benzofuro[2,3-b]pyridine scaffold, has been ongoing for a considerable period, driven by the discovery of various derivatives with beneficial biological properties. researchgate.net While naturally occurring furopyridine derivatives are relatively rare, the synthetic exploration of this class of compounds has been extensive. researchgate.net Early research focused on the synthesis and basic chemical transformations of the benzofuro[2,3-b]pyridine core. Over time, the focus has shifted towards the preparation and investigation of polycondensed derivatives, which are considered a promising and rapidly developing area within furo[2,3-b]pyridine (B1315467) chemistry. researchgate.net This evolution has been fueled by the continual discovery of new biological activities associated with these scaffolds, including antiproliferative, antitumor, and antioxidant effects. researchgate.net

Scope and Research Focus on 6-Chlorobenzofuro[2,3-b]pyridine within the Benzofuro[2,3-b]pyridine Class

Within the broader class of benzofuro[2,3-b]pyridines, specific derivatives have garnered significant attention due to their potential applications. This compound is one such compound that has been a subject of interest in chemical research. guidechem.comchemicalbook.comsigmaaldrich.com The introduction of a chlorine atom at the 6-position of the benzofuro[2,3-b]pyridine scaffold can significantly alter the molecule's physicochemical properties, such as its electronic distribution, lipophilicity, and reactivity. Halogenation, including the introduction of chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a compound. nih.gov Research on this compound often involves its synthesis and subsequent use as a building block for more complex molecules with potential therapeutic applications. The specific placement of the chlorine atom provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships within this class of compounds.

Data Tables

Table 1: Physicochemical Properties of Selected Heterocyclic Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Structural Feature
BenzofuranC₈H₆O118.13Fused benzene and furan rings nih.gov
PyridineC₅H₅N79.10Six-membered ring with one nitrogen atom sarchemlabs.com
This compoundC₁₁H₆ClNO203.63Fused benzofuran and pyridine with a chlorine at position 6 guidechem.comsigmaaldrich.com
6-Chloro-1H-pyrrolo[2,3-b]pyridineC₇H₅ClN₂152.58Fused pyrrole (B145914) and pyridine with a chlorine at position 6 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H6ClNO B3276284 6-Chlorobenzofuro[2,3-b]pyridine CAS No. 63790-78-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-[1]benzofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHBXBFXWJEAFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 6 Chlorobenzofuro 2,3 B Pyridine and Its Analogs

Retrosynthetic Analysis of the Benzofuro[2,3-b]pyridine (B12332454) System

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. lakotalakes.com For the benzofuro[2,3-b]pyridine system, this process involves identifying key bond disconnections that lead to viable synthetic routes.

A common retrosynthetic approach for this heterocyclic system involves disconnecting the C-O bond of the furan (B31954) ring. This leads to a 2-biaryl phenol (B47542) intermediate. ljmu.ac.uk This intermediate can then be further disconnected at the C-C bond connecting the two aromatic rings, suggesting a cross-coupling reaction as a key synthetic step. Alternatively, disconnection of the C-N bond in the pyridine (B92270) ring could be considered, leading to different sets of precursors. The choice of disconnection strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Approaches to the Benzofuro[2,3-b]pyridine Scaffold

A variety of synthetic methods have been developed to construct the benzofuro[2,3-b]pyridine ring system, ranging from classical cyclization reactions to modern metal-catalyzed cross-coupling strategies.

Cyclization Reactions for Benzofuro[2,3-b]pyridine Ring Formation

Cyclization reactions are fundamental to the formation of the tricyclic benzofuro[2,3-b]pyridine core. These reactions typically involve the formation of the furan ring onto a pre-existing pyridine or benzene (B151609) precursor. One notable method involves the reaction of in-situ generated benzofuran-2-amine (B3047424) with 1,3-dielectrophiles, which leads to the formation of the benzofuro[2,3-b]pyridine ring system. researchgate.net Another approach is the palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides to afford benzofuro[3,2-b]pyridine 1-oxides, which can be subsequently deoxygenated. acs.orgnih.gov Additionally, unexpected cyclization reactions, such as those observed with o-alkynylanisoles in the presence of BBr3, highlight the potential for discovering novel cyclization pathways. gvsu.edu

Metal-Catalyzed Coupling Reactions in Benzofuro[2,3-b]pyridine Synthesis

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of complex aromatic systems like benzofuro[2,3-b]pyridines. nih.govacs.org These reactions allow for the efficient formation of C-C and C-O bonds, which are crucial for constructing the tricyclic framework.

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has proven to be a powerful method for synthesizing benzofuro[2,3-b]pyridines. wikipedia.orgorgsyn.org A one-pot synthesis has been developed that combines a directed ortho-lithiation/zincation of a fluoropyridine with a Negishi cross-coupling reaction with a 2-bromophenyl acetate. nih.govacs.org This is followed by an in-situ deprotection and intramolecular SNAr cyclization to yield the benzofuro[2,3-b]pyridine scaffold. acs.org This streamlined, one-pot procedure offers high efficiency and utilizes readily available starting materials. ljmu.ac.ukacs.org

ReactantsCatalyst/ReagentsProductYieldReference
2-Fluoropyridine, 2-Bromophenyl acetateLDA, ZnCl₂, Pd(dba)₃, XPhos, KOtBuBenzofuro[2,3-b]pyridine78% nih.gov
2-Fluoro-5-methylpyridine, 2-Bromophenyl acetateLDA, ZnCl₂, Pd(dba)₃, XPhos, KOtBu6-Methylbenzofuro[2,3-b]pyridine88% nih.gov
2,6-Difluoropyridine, 2-Bromophenyl acetateLDA, ZnCl₂, Pd(dba)₃, XPhos, KOtBu8-Fluorobenzofuro[2,3-b]pyridine63% nih.gov
2,4-Difluoropyridine, 2-Bromophenyl acetateLDA, ZnCl₂, Pd(dba)₃, XPhos, KOtBu6-Fluorobenzofuro[2,3-b]pyridine75% nih.gov

Table 1: Examples of Benzofuro[2,3-b]pyridine Synthesis via Negishi Cross-Coupling and SNAr Reaction Sequence

Besides Negishi coupling, other transition metal-catalyzed reactions are also employed. For instance, palladium-catalyzed dual C-H activation has been used for the synthesis of benzofuro[3,2-b]pyridines. acs.orgnih.gov Suzuki and Stille couplings are other common palladium-catalyzed reactions for forming the key biaryl bond, although the latter often requires harsh conditions and uses toxic tin reagents. ljmu.ac.ukresearchgate.net

Intramolecular Nucleophilic Aromatic Substitution (SNAr) Routes

Intramolecular nucleophilic aromatic substitution (SNAr) is a key step in many synthetic routes to benzofuro[2,3-b]pyridines. ljmu.ac.uknih.govacs.org This reaction involves the cyclization of a precursor, typically a 2-(2-halophenoxy)pyridine or a 2-(2-hydroxyphenyl)halopyridine, to form the furan ring. The efficiency of the SNAr reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic rings. youtube.com In a one-pot synthesis strategy, the SNAr reaction follows a Negishi cross-coupling, where the in-situ generated phenoxide attacks the fluoropyridine ring to close the furan ring. nih.govacs.org For less activated systems, a solvent exchange to a more polar aprotic solvent like DMF and the addition of a stronger base such as cesium carbonate can be employed to facilitate the cyclization. ljmu.ac.uknih.gov

Tandem Cyclization Reaction Sequences

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, represent an efficient approach to complex molecules like benzofuro[2,3-b]pyridines. A notable example is the Palladium(II)-catalyzed synthesis of the related furo[2,3-b]pyridine (B1315467) core from β-ketodinitriles and alkynes. nih.gov This process involves an unusual N-H/C annulation, where both nitrile groups participate in the concurrent construction of the furan and pyridine rings. nih.gov The reaction proceeds through the formation of multiple bonds, including C-C, C=C, C-O, C-N, and C=N, in a single catalytic cycle. nih.gov This strategy highlights the power of transition metal catalysis in orchestrating complex cyclization cascades to build the fused heterocyclic system. While this example focuses on the broader furo[2,3-b]pyridine class, the principles can be adapted for the synthesis of chloro-substituted benzofuran (B130515) analogs by employing appropriately substituted starting materials.

Dehydrocyclization and Demethyl-cyclization Pathways

Dehydrocyclization and demethyl-cyclization reactions are pivotal in forming the fused ring system of benzofuro[2,3-b]pyridines. These reactions typically involve the intramolecular cyclization of a suitably substituted precursor, followed by the elimination of hydrogen or a methyl group to afford the aromatic heterocyclic core. The specific conditions for these reactions, such as the choice of catalyst and reaction temperature, are critical for achieving high yields and selectivity. The design of the precursor is paramount, as its structure dictates the final position of substituents on the benzofuro[2,3-b]pyridine scaffold.

Regioselective Synthesis of 6-Chlorobenzofuro[2,3-b]pyridine

Achieving the specific placement of the chlorine atom at the C6 position is a key challenge in the synthesis of this compound. Regioselectivity is crucial as the position of the halogen significantly influences the compound's chemical properties and biological activity.

Strategies for Introducing and Directing Chlorine Substitution at the C6 Position

The introduction of a chlorine atom at the C6 position can be achieved through several strategic approaches. One common method involves the use of a chlorinated precursor, where the chlorine atom is already present on the benzene ring of a starting material that will ultimately form the "benzo" part of the final molecule. Alternatively, electrophilic chlorination of the pre-formed benzofuro[2,3-b]pyridine ring system can be employed. However, this approach may lead to a mixture of isomers, necessitating careful control of reaction conditions and potentially requiring chromatographic separation. The directing effects of existing substituents on the ring system play a crucial role in determining the site of chlorination.

Derivatization and Functionalization of this compound

The chlorine atom at the C6 position serves as a versatile handle for further functionalization, allowing for the synthesis of a diverse library of analogs with modified properties.

Substitution Reactions on the Chlorine Atom

The chlorine atom on the this compound ring is susceptible to nucleophilic aromatic substitution (SNAAr) reactions. This allows for the displacement of the chloride with a variety of nucleophiles, such as amines, alcohols, and thiols, to introduce new functional groups at the C6 position. The reactivity of the C6-Cl bond can be enhanced by the electron-withdrawing nature of the fused pyridine ring. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, provide powerful methods for forming new carbon-carbon and carbon-heteroatom bonds at the C6 position. These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, amino, and alkynyl groups, thereby allowing for extensive structural diversification.

Functional Group Interconversions on the Benzofuro[2,3-b]pyridine Core

The reactivity of the this compound core is largely dictated by the electronic properties of the fused heterocyclic system. The chlorine atom on the pyridine ring is a key functional group that can be modified to introduce further molecular diversity. The pyridine ring, being an electron-deficient aromatic system, is susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com This reactivity is enhanced by the presence of the electron-withdrawing nitrogen atom, which can stabilize the intermediate Meisenheimer complex formed during the substitution reaction. uoanbar.edu.iq

The chlorine atom at the 6-position of the benzofuro[2,3-b]pyridine is analogous to a chloro-substituent on a pyridine ring. The reactivity of halopyridines towards nucleophiles is well-established, with the general order of reactivity for the leaving group being I > Br > Cl > F for sulfur nucleophiles, while the reverse is often true for oxygen and carbon nucleophiles under specific conditions, such as microwave irradiation. sci-hub.se Nucleophilic substitution reactions on chloropyridines can be carried out with a variety of nucleophiles, including amines, alkoxides, and thiolates, to yield the corresponding substituted pyridines. youtube.comsci-hub.se

While specific literature detailing the functional group interconversions of this compound is not extensively available, the general principles of nucleophilic aromatic substitution on chloropyridines suggest that the chloro group can be displaced by various nucleophiles. For instance, reactions with amines would lead to the corresponding amino-substituted benzofuro[2,3-b]pyridines, which are valuable precursors for the synthesis of polycondensed derivatives. The reaction conditions, such as the choice of solvent and the use of a base, would play a crucial role in the success of these transformations. For example, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity was found to be dependent on the steric bulk of the substituent and the hydrogen-bond accepting ability of the solvent. researchgate.net

ReactantNucleophileProductReaction ConditionsReference
2-HalopyridinesPhSNa, MeSNa2-Thio-substituted pyridinesHMPA, Microwave sci-hub.se
3-HalopyridinesPhCH2OH3-BenzyloxypyridineHMPA, Microwave sci-hub.se
PentafluoropyridineHydroxybenzaldehydes4-((Perfluoropyridin-yl)oxy)benzaldehydesMildly basic conditions rsc.org

Synthesis of Polycondensed Benzofuro[2,3-b]pyridine Derivatives

The synthesis of polycondensed heterocycles containing the benzofuro[2,3-b]pyridine core is a significant area of research for the development of novel compounds with potential applications in medicinal chemistry and materials science. A common strategy for constructing these polycyclic systems involves the cyclization of suitably functionalized benzofuro[2,3-b]pyridine precursors.

One of the most versatile precursors for the synthesis of polycondensed benzofuro[2,3-b]pyridines are the 3-amino-substituted derivatives. The amino group can react with various electrophiles to form an additional fused ring. For instance, the reaction of an aminobenzofuro[2,3-b]pyridine with reagents like formamide (B127407) or triethyl orthoformate can lead to the formation of a fused pyrimidine (B1678525) ring, resulting in a benzofuro[2,3-b]pyrimido[4,5-d]pyridine system. This strategy has been successfully applied to the analogous thieno[2,3-b]pyridine (B153569) system, where a 3-aminothieno[2,3-b]pyridine was converted to the corresponding pyrimidino[4',5':4,5]thieno[2,3-b]pyridine. mdpi.com

Another approach to polycondensed systems is the formation of a fused triazole ring. This can be achieved by the diazotization of a diamino-substituted furopyridine, followed by cyclization. For example, the synthesis of triazolo[4′,5′:4,5]furo[2,3-c]pyridines has been reported from 2,3-diamino-furo[2,3-c]pyridine precursors. semanticscholar.orgnih.gov A similar strategy could be envisioned for the benzofuro[2,3-b]pyridine system, starting from a diaminobenzofuro[2,3-b]pyridine. The synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via an oxidative N-N bond formation is another relevant synthetic route that could be adapted. organic-chemistry.org

Furthermore, tandem cyclization reactions can be employed to construct complex polycyclic systems in a single step. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates have been shown to undergo a tandem cyclization to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net While this example represents a different isomer, the principle of tandem cyclization is a powerful tool for the efficient construction of polycondensed benzofuro[2,3-b]pyridine derivatives.

PrecursorReagent(s)Polycondensed SystemReference
3-Aminothieno[2,3-b]pyridineFormamidePyrimidino[4',5':4,5]thieno[2,3-b]pyridine mdpi.com
2,3-Diamino-furo[2,3-c]pyridineDiazotizationTriazolo[4′,5′:4,5]furo[2,3-c]pyridine semanticscholar.orgnih.gov
N-(Pyridin-2-yl)benzimidamidesPIFA1,2,4-Triazolo[1,5-a]pyridines organic-chemistry.org
Methyl 2-[(cyanophenoxy)methyl]-3-furoatest-BuOKBenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones researchgate.net

Mechanistic Investigations of Chemical Transformations

Reaction Mechanism Elucidation for Benzofuro[2,3-b]pyridine (B12332454) Formation

The synthesis of the benzofuro[2,3-b]pyridine core is a focal point of research, with various strategies developed for its construction. Understanding the underlying mechanisms is crucial for optimizing existing methods and devising novel synthetic routes.

The formation of the furan (B31954) ring in benzofuro[2,3-b]pyridine systems often involves an intramolecular cyclization step. One of the most common strategies is the intramolecular nucleophilic aromatic substitution (SNAr) of a suitably positioned leaving group on the pyridine (B92270) or benzene (B151609) ring by a phenolic oxygen. ljmu.ac.uk

For instance, in a one-pot synthesis of benzofuro[2,3-b]pyridines, a key step involves the intramolecular SNAr of a fluorine atom on the pyridine ring. nih.govacs.org This reaction is facilitated by the deprotection of an acetyl group on a neighboring phenol (B47542), which then acts as the nucleophile. nih.gov The efficiency of this cyclization can be influenced by factors such as the base and solvent used. In some cases, a solvent exchange to a higher-boiling polar aprotic solvent like DMF and the addition of a strong base such as cesium carbonate are necessary to promote the cyclization, especially when the fluorine atom is less activated. ljmu.ac.uk

Computational studies have also shed light on the cyclization mechanisms. For example, in the BBr₃-assisted cyclization of o-alkynylanisoles to form benzofurans, a related furan-containing system, various mechanistic possibilities have been explored. These include intramolecular mechanisms and dimer-based pathways, with calculations helping to determine the most energetically favorable routes. gvsu.edu Such computational approaches provide valuable insights that can be extrapolated to understand the formation of the more complex benzofuro[2,3-b]pyridine system.

Another powerful cyclization method is the Nazarov cyclization, which involves a 4π conrotatory electrocyclization of a pentadienyl cation. wikipedia.org While traditionally used for cyclopentenone synthesis, variations of this reaction could be envisioned for constructing the furan ring in specific benzofuro[2,3-b]pyridine precursors. The mechanism involves activation by an acid catalyst to generate the key cationic intermediate, which then undergoes the electrocyclic ring closure. wikipedia.org

Metal-catalyzed reactions are instrumental in the synthesis of benzofuro[2,3-b]pyridines. Palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki couplings, are frequently employed to construct the biaryl linkage that is a precursor to the final fused ring system. nih.govljmu.ac.uk The choice of ligand and catalyst is critical for the success of these reactions.

In the synthesis of benzofuro[2,3-b]pyridines via a metalation/Negishi cross-coupling/SNAr sequence, a palladium catalyst is used for the cross-coupling of a zincated fluoropyridine with a 2-bromophenyl acetate. nih.gov The efficiency of this step is dependent on the palladium catalyst and its associated ligands. Hybrid ligands, which contain different types of donor atoms (e.g., phosphorus and nitrogen), are known to be highly effective in homogeneous catalysis and can influence the outcome of the reaction. researchgate.net The electronic and steric properties of the ligands can be fine-tuned to optimize the catalytic activity and selectivity of the metal center. dntb.gov.ua

For the synthesis of the isomeric benzofuro[3,2-b]pyridines, a palladium-catalyzed intramolecular dual C-H activation of 3-phenoxypyridine (B1582220) 1-oxides has been developed. acs.orgnih.gov This reaction proceeds with high regioselectivity, and the choice of the palladium catalyst is crucial for the efficient cyclization. The resulting benzofuro[3,2-b]pyridine 1-oxides can be readily deoxygenated to the desired products. acs.orgnih.gov

The table below summarizes the catalysts and ligands used in some reported syntheses of benzofuro[2,3-b]pyridine and related systems.

Reaction TypeCatalystLigandStarting MaterialsProductReference
Negishi Cross-Coupling/SNArPd(OAc)₂SPhosFluoropyridines, 2-bromophenyl acetatesBenzofuro[2,3-b]pyridines nih.gov
Dual C-H ActivationPd(OAc)₂None specified3-Phenoxypyridine 1-oxidesBenzofuro[3,2-b]pyridine 1-oxides acs.orgnih.gov
C-H Addition/Tandem CyclizationPd(OAc)₂None specified2-(Cyanomethoxy)chalcones, thiophenes3-Aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines rsc.org

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation at the ortho position of an aromatic ring. wikipedia.orgorganic-chemistry.org This technique has been effectively applied in the synthesis of benzofuro[2,3-b]pyridines. nih.gov

In a one-pot synthesis, a fluorine atom on a pyridine ring acts as both a directing group for ortho-lithiation and a leaving group in the subsequent intramolecular SNAr cyclization. nih.govljmu.ac.uk The process begins with the interaction of an alkyllithium reagent with the fluoropyridine. The heteroatom of the DMG, in this case, the pyridine nitrogen and the fluorine atom, coordinates to the lithium, facilitating the deprotonation of the ring at the nearest ortho-position to form an aryllithium intermediate. wikipedia.org This intermediate then undergoes further transformations, such as zincation and cross-coupling, to build the necessary precursor for the final cyclization. nih.gov

The choice of the DMG is critical for the success of DoM. A wide range of functional groups can act as DMGs, including amides, carbamates, and methoxy (B1213986) groups. organic-chemistry.orguwindsor.ca The strength of the DMG influences the efficiency of the ortho-lithiation.

Reactivity Profiles of the Benzofuro[2,3-b]pyridine System

The reactivity of the benzofuro[2,3-b]pyridine ring system is dictated by the electronic properties of the fused aromatic rings and the heteroatoms they contain.

The pyridine ring in the benzofuro[2,3-b]pyridine system is generally electron-deficient due to the electronegativity of the nitrogen atom. This makes it less susceptible to electrophilic aromatic substitution than benzene. quimicaorganica.org When electrophilic substitution does occur on a pyridine ring, it typically favors the 3- and 5-positions. quimicaorganica.orgquora.com This is because the intermediate sigma complex formed by attack at these positions is more stable than the one formed by attack at the 2-, 4-, or 6-positions, where a resonance structure would place a positive charge on the already electron-deficient nitrogen atom. quora.com

In the case of the isomeric benzofuro[2,3-c]pyridines, studies have shown that electrophilic substitution, such as nitration and acylation, occurs preferentially at the 6-position of the benzene ring. If the 6-position is blocked, substitution occurs at the 8-position. researchgate.net

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack. Nucleophilic aromatic substitution on pyridine typically occurs at the 2- and 4-positions, as this allows the negative charge of the intermediate to be stabilized by the electronegative nitrogen atom. quora.com

The reactivity of the furan ring within the fused system is also a consideration. Furan itself is an electron-rich aromatic heterocycle and is generally reactive towards electrophiles.

While specific examples of ring rearrangement reactions involving 6-chlorobenzofuro[2,3-b]pyridine are not extensively documented in the provided search results, rearrangement reactions are a known class of transformations in heterocyclic chemistry. For instance, the Groebke–Blackburn–Bienaymé multicomponent reaction, when using pyridoxal (B1214274) as the aldehyde component, can lead to the formation of a furo[2,3-c]pyridine (B168854) skeleton, which is considered an "unusual" product resulting from a rearrangement of the expected reaction pathway. nih.gov This highlights the potential for unexpected rearrangements during the synthesis of such fused heterocyclic systems.

Hydrogenation and Oxidation Reactions

There is no specific information available in the reviewed literature concerning the hydrogenation or oxidation reactions of this compound. While the broader class of benzofuro[2,3-b]pyridines can theoretically undergo such transformations, the specific conditions, catalysts, and resulting products for the 6-chloro substituted variant have not been documented.

Reaction Kinetics and Thermodynamic Considerations

Similarly, a search for data on the reaction kinetics and thermodynamic properties of this compound has not yielded any specific findings. This includes the absence of information on reaction rates, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for any of its chemical transformations.

This lack of information suggests that the detailed physical organic chemistry of this compound may be a subject for future research. While the synthesis and potential biological activities of related compounds have been explored, the fundamental reactivity of this specific molecule remains an uncharacterized area of study.

Advanced Spectroscopic and Structural Characterization of 6 Chlorobenzofuro 2,3 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. While specific spectral data for 6-chlorobenzofuro[2,3-b]pyridine is not widely published, the analysis of the parent compound, benzofuro[2,3-b]pyridine (B12332454), offers a strong foundation for interpretation. acs.org

The protons on the pyridine (B92270) ring (H-2, H-4) and the furan-proximal benzene (B151609) ring proton (H-8) are typically observed at lower fields due to the deshielding effects of the heteroatoms and ring currents. In the parent compound, benzofuro[2,3-b]pyridine, the proton signals have been reported as shown in the table below. acs.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.38dd4.7, 1.6
H-48.23dd7.9, 1.6
H-87.93d7.9
H-57.60d8.3
H-67.44t7.7
H-37.37dd7.9, 4.7

For This compound , the introduction of an electron-withdrawing chlorine atom at the C-6 position significantly influences the chemical shifts of the protons on the benzo-fused ring. The expected effects are:

H-5 and H-7: These protons, being ortho to the chlorine atom, would experience the most significant downfield shift due to the inductive and anisotropic effects of the halogen. They would likely appear as doublets.

H-8: The proton meta to the chlorine substituent would be influenced to a lesser extent, likely showing a small downfield shift.

Pyridine Protons (H-2, H-3, H-4): These protons would be largely unaffected by the substitution on the distant benzene ring, and their chemical shifts and coupling patterns would be expected to be very similar to those of the parent compound.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The spectrum for the parent benzofuro[2,3-b]pyridine shows distinct signals for all 11 carbon atoms, with the carbons adjacent to the heteroatoms (C-2, C-9b, C-9a) appearing at the lowest fields. acs.org

CarbonChemical Shift (δ, ppm)
C-9b158.3
C-9a152.0
C-2145.1
C-4131.6
C-5a129.2
C-6125.1
C-7123.6
C-8121.0
C-4a117.8
C-3117.4
C-5111.9

In This compound , the chlorine substituent would induce predictable shifts in the benzene ring carbons:

C-6: The carbon directly attached to the chlorine atom (ipso-carbon) would experience a significant downfield shift of approximately +3 to +6 ppm.

C-5 and C-7: The ortho carbons would show a minor shift, typically slightly upfield (0 to -2 ppm).

C-8 and C-5a: The meta carbons would be shifted slightly downfield by about +1 to +2 ppm.

C-9a: The para carbon would experience a small upfield shift of approximately -1 to -2 ppm. The carbons of the pyridine and furan (B31954) rings would be minimally affected.

While specific 2D NMR data for this compound is not available in the surveyed literature, the application of these standard techniques is crucial for unambiguous structural confirmation. nih.govchemimpex.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between H-7 and H-8, confirming their adjacency. Similarly, the coupling network of the pyridine ring protons (H-2, H-3, H-4) would be clearly visible, with cross-peaks between H-2/H-3 and H-3/H-4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹JCH). rsc.org It allows for the direct assignment of each protonated carbon by correlating the already assigned proton signals from the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum (e.g., H-2 to C-2, H-5 to C-5, etc.).

Correlations from H-8 to carbons C-9a and C-6, linking the benzene ring to the furan and pyridine moieties.

Correlations from H-5 to C-7 and C-9a, confirming the substitution pattern.

Correlations from the pyridine protons (e.g., H-4) to the bridgehead carbons (C-9b, C-5a), solidifying the fusion of the heterocyclic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight of a compound and offers clues to its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₁H₆ClNO.

The expected monoisotopic mass can be calculated with high precision: Calculated Exact Mass: 203.0138 g/mol

HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million (ppm), which is considered definitive evidence for the molecular formula.

While specific experimental mass spectra for this compound are not detailed in the reviewed literature, the fragmentation pattern under Electron Ionization (EI) can be predicted based on the structure. The molecular ion peak (M⁺˙) at m/z 203 would be expected to be prominent due to the stability of the aromatic system.

Key fragmentation pathways would likely include:

Loss of a Chlorine Radical: A common fragmentation for chloro-aromatic compounds is the loss of the chlorine atom, which would result in a significant fragment ion at [M - Cl]⁺ (m/z 168) .

Loss of Carbon Monoxide: Furan-containing systems often undergo a retro-Diels-Alder-type reaction or other rearrangements to eliminate a molecule of carbon monoxide (CO). This would lead to a fragment at [M - CO]⁺˙ (m/z 175) .

Loss of Hydrogen Cyanide: The pyridine ring can fragment by losing a molecule of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles, resulting in a fragment at [M - HCN]⁺˙ (m/z 176) .

These primary fragment ions could undergo further fragmentation, providing a complete "fingerprint" that helps to confirm the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands that confirm its structural integrity.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
C=C (Aromatic)Stretching1620 - 1450
C=N (Pyridine)Stretching1600 - 1550
C-O-C (Furan)Asymmetric Stretching1250 - 1180
C-O-C (Furan)Symmetric Stretching1080 - 1020
C-ClStretching800 - 600
Aromatic C-HOut-of-plane Bending900 - 675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the UV-Vis spectrum is typically characterized by π → π* and n → π* transitions.

The extended π-conjugated system of the benzofuro[2,3-b]pyridine core is expected to give rise to strong absorptions in the UV region. The presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n electrons) may also lead to weaker n → π* transitions.

Specific experimental UV-Vis data for this compound is not available in the reviewed sources. However, analysis of related fused heterocyclic systems suggests that one would anticipate multiple absorption bands. The introduction of the chlorine atom, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted parent compound due to its electron-donating resonance effect and electron-withdrawing inductive effect.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

Electronic Transition Expected Wavelength Range (nm) Molar Absorptivity (ε)
π → π* (Benzene-like)200 - 280High
π → π* (Conjugated system)280 - 350Moderate to High
n → π*> 300Low

The solvent used for analysis can significantly influence the position and intensity of these bands, particularly the n → π* transitions, due to solvent-solute interactions.

X-ray Crystallography for Solid-State Structure Determination

Despite the mention of X-ray analysis for some related benzofuran (B130515) and pyridine derivatives in the literature, a specific crystal structure for this compound or a closely related analogue has not been found in the public domain. The following sections describe the type of information that would be obtained from such an analysis.

Conformation and Torsion Angle Analysis

The fused ring system of this compound is expected to be largely planar. However, slight deviations from planarity can occur, which would be quantified by torsion angles. A full conformational analysis from X-ray data would provide precise values for all bond lengths and angles, confirming the hybridisation of the atoms and the geometric impact of the fused ring system and the chlorine substituent.

Table 3: Hypothetical Torsion Angle Data for this compound

Atoms Defining Torsion Angle Hypothetical Value (degrees) Significance
C(5)-C(6)-C(7)-C(8)~0Planarity of the benzene ring
C(1)-N(2)-C(3)-O(4)~0Planarity of the pyridine-furan junction
C(9)-C(5)-C(6)-Cl~180 or ~0Orientation of the chlorine atom relative to the ring

These hypothetical values assume a relatively planar structure, which is typical for such aromatic systems.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal, known as crystal packing, is governed by intermolecular forces. For this compound, several types of interactions would be anticipated to play a role in the solid-state assembly. These include π-π stacking interactions between the planar aromatic rings, C-H···N and C-H···O hydrogen bonds, and halogen interactions involving the chlorine atom (C-Cl···π or C-Cl···N/O).

An X-ray crystallographic study would elucidate the nature and geometry of these interactions, revealing how they contribute to the stability of the crystal lattice. This information is crucial for understanding the material's physical properties and for designing new crystalline forms (polymorphs or cocrystals) with desired characteristics.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules. These methods, rooted in quantum mechanics, can predict a wide range of molecular attributes with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT calculations can determine the ground-state electronic structure of 6-Chlorobenzofuro[2,3-b]pyridine, providing information on electron distribution and molecular stability.

In a study on novel thermally activated delayed fluorescence (TADF) materials, DFT was employed to investigate derivatives of the benzofuro[2,3-b]pyridine (B12332454) (BFP) core. nih.gov The calculations were used to determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic behavior and potential applications in organic electronics. nih.gov For instance, the energy gap between HOMO and LUMO can indicate the electronic excitation energy and the chemical reactivity of the molecule. Although specific data for this compound is not provided, similar calculations would reveal how the chloro-substituent at the 6-position influences the electronic properties of the parent BFP scaffold.

Calculation of Molecular Orbitals and Reactivity Indices

The frontier molecular orbitals, namely the HOMO and LUMO, are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energies and spatial distributions of these orbitals can be calculated using DFT.

For the benzofuro[2,3-b]pyridine derivatives studied for OLED applications, the HOMO was found to be localized on the electron-donating part of the molecule, while the LUMO was on the electron-accepting BFP core. nih.gov This separation of orbitals is a key feature for materials exhibiting thermally activated delayed fluorescence. Similar calculations on this compound would map out its electron density and predict sites susceptible to electrophilic or nucleophilic attack. Reactivity indices such as chemical potential, hardness, and electrophilicity can also be derived from the HOMO and LUMO energies to quantify the molecule's reactivity.

The table below illustrates the type of data obtained from DFT calculations on BFP derivatives, which would be analogous to what could be determined for this compound.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
BFP-pCz-5.79-1.234.56
BFP-D1-5.39-1.453.94
BFP-D2-5.41-1.483.93

Data sourced from a study on potential OLED materials and is for illustrative purposes as specific data for this compound is not available. nih.gov

Prediction of Spectroscopic Parameters

Quantum chemical calculations can predict various spectroscopic parameters, which can be compared with experimental spectra to confirm the molecular structure. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions.

For the BFP derivatives, TD-DFT calculations were used to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. nih.gov The energy difference between these states (ΔE_ST) is a critical parameter for TADF materials. The calculated emission wavelength for one of the derivatives, BFP-D2, was 465.9 nm, identifying it as a promising blue OLED emitter. nih.gov Similar TD-DFT calculations on this compound would predict its UV-Vis spectrum and fluorescence properties. Furthermore, calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra, while nuclear magnetic resonance (NMR) chemical shifts can also be computed to aid in structural elucidation.

CompoundS1 (eV)T1 (eV)ΔE_ST (eV)
BFP-pCz3.112.220.89
BFP-D12.762.700.06
BFP-D22.772.700.07

Data sourced from a study on potential OLED materials and is for illustrative purposes as specific data for this compound is not available. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about the conformational dynamics and the influence of the environment on the molecule.

Conformational Analysis of this compound

While the core structure of this compound is rigid, some degree of flexibility may exist, for instance, if it is part of a larger molecule with rotatable bonds. Conformational analysis through MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. For the isolated this compound, which is a planar aromatic system, conformational analysis would confirm the rigidity of the fused ring structure.

Solvent Effects on Molecular Conformation and Reactivity

The behavior of a molecule can be significantly influenced by its solvent environment. MD simulations can explicitly model the solvent molecules around this compound, providing a realistic picture of solute-solvent interactions. These simulations can reveal how the solvent affects the molecule's conformation and its reactivity. For example, polar solvents might stabilize charged or polar transition states, thereby altering reaction rates. While specific MD studies on this compound are not found, the methodology is standard for assessing environmental effects on molecular properties.

Reaction Pathway Analysis using Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions. These analyses help in understanding the step-by-step mechanism of a reaction, identifying key intermediates, and determining the feasibility of different synthetic routes.

The progression of a chemical reaction from reactants to products involves surmounting an energy barrier, the peak of which is known as the transition state. libretexts.org Characterizing this transient species is crucial for understanding reaction kinetics. Activation energy (Ea), defined as the energy difference between the reactants and the transition state, dictates the rate of a reaction; a lower activation energy corresponds to a faster reaction. libretexts.orgnumberanalytics.com

Computational techniques, particularly Density Functional Theory (DFT), are widely used to model these parameters. numberanalytics.com For the synthesis of heterocyclic systems like benzofurans, DFT calculations can predict the geometries of transition states and compute the associated activation energies for key steps such as intramolecular cyclization or C-O bond formation. nih.govnih.gov The Arrhenius equation and the Eyring equation are fundamental formulas used in these calculations to relate the rate constant of a reaction to its activation energy and the temperature. libretexts.orgnumberanalytics.com

For a molecule like this compound, computational analysis would focus on the key bond-forming steps in its synthesis. For instance, in a potential palladium-catalyzed intramolecular cyclization to form the furan (B31954) ring, DFT could be used to model the oxidative addition, migratory insertion, and reductive elimination steps, calculating the activation energy for each to identify the rate-determining step. nih.gov The apparent activation energy for a complex multi-step reaction can be understood as a weighted average of the enthalpies of all species in the mechanism, including intermediates and transition states. osti.gov

Table 1: Key Concepts in Activation Energy Determination

Concept Description Relevance to Synthesis
Activation Energy (Ea) The minimum energy required to initiate a chemical reaction. numberanalytics.com Determines the reaction rate; lower Ea leads to faster product formation.
Transition State The highest-energy state along the reaction coordinate between reactants and products. libretexts.org Its structure reveals the geometry of the molecules during the bond-breaking/forming process.
Density Functional Theory (DFT) A computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. numberanalytics.comnih.gov Used to calculate the energies of reactants, products, and transition states to determine Ea.

| Arrhenius Equation | A formula that relates the rate constant of a reaction to the activation energy and temperature. libretexts.org | Allows for the calculation of reaction rates at different temperatures based on the computed Ea. |

The synthesis of complex heterocycles often involves multiple steps and potential side reactions. Mapping the energetic landscape provides a comprehensive view of the thermodynamics and kinetics of all possible reaction pathways. This allows chemists to predict the most favorable route to the desired product and identify conditions that might favor the formation of unwanted byproducts.

For the synthesis of the benzofuro[2,3-b]pyridine core, several cyclization strategies can be envisioned. nih.govjocpr.com For example, a common route to benzofurans involves the intramolecular cyclization of substituted phenols. jocpr.com A computational study of such a route would calculate the Gibbs free energy of all intermediates and transition states. A plausible pathway for a related benzofuran (B130515) synthesis involves the formation of an iminium ion, followed by an attack from a copper acetylide, and subsequent intramolecular cyclization and isomerization. nih.govacs.org

Another potential pathway could involve a dearomative cycloaddition. For instance, computational studies on thiophenes have shown that photoexcitation can lead to a triplet-excited state, which then undergoes regioselective addition to an alkene, forming a diradical intermediate that cyclizes to the final product. acs.orgacs.org A similar computational approach could be applied to a pyridine-fused precursor to evaluate the feasibility of a photochemical route to this compound. By comparing the energy profiles of different synthetic strategies (e.g., palladium-catalyzed cross-coupling vs. acid-catalyzed cyclization), chemists can make informed decisions to optimize reaction conditions for yield and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

QSAR model development involves creating a dataset of compounds with known biological activities and calculating a set of molecular descriptors for each. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity (logP), and electronic properties. researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), are then used to build a mathematical model that correlates the descriptors with the observed activity. chemrevlett.comnih.gov

While specific QSAR models for this compound are not extensively documented, models for related pyridine (B92270) and benzofuran-containing heterocycles are prevalent. For example, a QSAR study on pyridine and bipyridine derivatives used MLR to model their inhibitory concentration (IC50) against the HeLa cancer cell line. chemrevlett.com The resulting model showed strong predictive power, with a high coefficient of determination (R²). chemrevlett.com Similarly, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for the anticancer activity of fused pyridine derivatives. nih.gov

These models can then be used to virtually screen new, unsynthesized derivatives of this compound to predict their potential for a specific biological interaction, thereby prioritizing the synthesis of the most promising candidates.

Table 2: Statistical Parameters for a Predictive QSAR Model on Pyrimidine (B1678525) Derivatives

Parameter Value (MLR Model) Value (ANN Model) Description
R² (Coefficient of Determination) 0.889 0.998 Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. A value closer to 1 indicates a better fit. nih.gov
Q² (Cross-validated R²) >0.5 (Typical Goal) >0.5 (Typical Goal) A measure of the predictive ability of the model, determined through internal cross-validation. chemrevlett.com
RMSE (Root Mean Square Error) Higher Value Lower Value Measures the differences between values predicted by a model and the values observed. A lower value indicates a better fit. nih.gov

Data derived from a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors. nih.gov

A key outcome of QSAR modeling is the identification of specific structural features or physicochemical properties that are critical for biological activity. By analyzing the descriptors that have the most significant impact in the QSAR equation, researchers can understand what makes a molecule more or less potent.

For instance, in a 3D-QSAR study of anticancer 1,2,4-triazole (B32235) derivatives, the model revealed that low to optimum electronegative substituents and sterically small to medium-sized groups were favorable for enhancing biological activity. nih.gov Another study on benzofuro[3,2-b]pyridin-7-ols (an isomer of the target scaffold) found that the specific placement of hydroxyl groups on the phenyl rings was crucial for potent and selective inhibition of the topoisomerase II enzyme. nih.gov

For this compound, a QSAR study could reveal the importance of the chlorine atom's position and electronic influence. It could also suggest what other substituents, and at which positions on the heterocyclic core, might enhance a particular biological activity, such as kinase inhibition or antimicrobial effects. This information provides a rational basis for the design of new analogues with improved potency and selectivity. nih.gov

Exploration of Structure Activity Relationships in Benzofuro 2,3 B Pyridine Scaffolds for Molecular Target Interaction Studies

Design Principles for Modulating Molecular Recognition and Binding

The design of potent and selective bioactive compounds based on the benzofuro[2,3-b]pyridine (B12332454) scaffold is guided by established principles of medicinal chemistry. The core structure itself provides a rigid framework, and strategic placement of various functional groups allows for the fine-tuning of its interaction with specific biological targets. Structure-activity relationship (SAR) studies are crucial in understanding how different substituents on the scaffold influence its biological activity.

For pyridine (B92270) derivatives in general, the addition of methoxy (B1213986) (-OCH3), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups has been shown to enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogens on the pyridine ring can sometimes lead to a decrease in such activity. nih.gov The number and position of these substituents are critical; for instance, increasing the number of methoxy groups has been correlated with increased antiproliferative potency in some pyridine-containing compounds. nih.gov

In the context of thieno[2,3-b]pyridines, which are structurally related to benzofuro[2,3-b]pyridines, a ring fusion adjacent to the nitrogen on the thienopyridine core was found to be critical for inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K). nih.gov Furthermore, the addition of a cinnamyl group to certain thieno[2,3-b]pyridines enhanced their antiproliferative effects, highlighting the importance of a tethered aromatic ring in that specific region of the molecule. researchgate.net These findings suggest that similar modifications to the 6-Chlorobenzofuro[2,3-b]pyridine scaffold could be a promising strategy for modulating its binding affinity and selectivity for various molecular targets.

Interaction with Specific Biomolecular Targets (Mechanism-Focused)

The biological effects of this compound and its analogs are rooted in their ability to interact with and modulate the function of key biomolecules. Research has focused on their interactions with enzymes involved in DNA replication and cell signaling, as well as direct interactions with DNA itself.

Modulation of Protein Activity and Signaling Pathways

The furo[3,2-b]pyridine (B1253681) core, an isomer of the benzofuro[2,3-b]pyridine scaffold, has been identified as a template for developing highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. researchgate.net This highlights the potential of this heterocyclic system to influence key cellular signaling cascades.

In studies on pyridine derivatives, it has been observed that they can modulate signaling pathways involved in cell cycle control and apoptosis. For example, certain pyridine compounds have been shown to upregulate p53 and p21, which are critical cell cycle inhibitors, and downregulate cyclin D1, a protein that promotes cell cycle progression. nih.gov Additionally, the activation of the JNK signaling pathway, which is involved in stress responses and apoptosis, has been observed. nih.gov

Interaction with DNA (e.g., DNA Gyrase B Inhibition)

DNA gyrase, a type II topoisomerase found in bacteria, is a well-established target for antibacterial agents. nih.gov This enzyme is responsible for introducing negative supercoils into DNA, a process essential for bacterial DNA replication. nih.gov The GyrB subunit of DNA gyrase contains an ATP-binding site, which has been a target for inhibitor development. nih.gov While the primary focus of this article is on anticancer properties, the structural features of the this compound scaffold may also lend themselves to interaction with bacterial DNA gyrase. The development of hybrid molecules that target both the GyrA and GyrB subunits is an active area of research. nih.gov

Mechanistic Studies of Cellular Antiproliferative Effects on In Vitro Cell Lines

The antiproliferative activity of benzofuro[2,3-b]pyridine derivatives has been evaluated in various cancer cell lines. These studies aim to elucidate the cellular mechanisms responsible for the observed growth inhibition.

Research on structurally related thieno[2,3-b]pyridine (B153569) derivatives has demonstrated potent antiproliferative activity against a range of cancer cell lines, including those from leukemia, lung, breast, and colon cancers. wisdomlib.orgnih.gov For instance, certain 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives have shown promising activity. nih.gov The antiproliferative effects are often dose-dependent.

Compound TypeCell Line(s)Observed EffectIC50 ValuesReference(s)
Pyridine DerivativesMCF-7, HepG2Proliferation Inhibition4.5 ± 0.3 µM (Compound 1 in HepG2) nih.gov
Thieno[2,3-b]pyridinesL1210, Molt4/C8, CEMAntiproliferative ActivityPotent, some higher than doxorubicin nih.gov
Benzofuro[3,2-b]pyridin-7-olsHeLaAntiproliferative Activity0.86 µM (Compound 11) nih.gov
Pyridine DerivativesLeukemia, Lung, Breast, ColonAntiproliferative PotencyCompound 6 showed highest potency wisdomlib.org

Induction of Cell Cycle Arrest and Apoptosis in Cellular Environments

A common mechanism by which antiproliferative compounds exert their effects is through the induction of cell cycle arrest and apoptosis (programmed cell death).

Studies on various pyridine and thieno[2,3-b]pyridine derivatives have consistently shown their ability to interfere with the cell cycle. For example, some pyridine compounds induce a G2/M phase arrest in the cell cycle. nih.gov This is often accompanied by the upregulation of p53 and the c-jun N-terminal kinase (JNK), both of which can trigger apoptosis when cellular damage is irreparable. nih.gov Similarly, thieno[2,3-b]pyridine derivatives have been shown to cause G2/M arrest in prostate and breast cancer cells. researchgate.netnih.gov

Flow cytometry analysis has been a key technique in these studies, allowing for the quantification of cells in different phases of the cell cycle. Treatment with these compounds typically leads to an accumulation of cells in the G2/M phase, preventing them from proceeding to mitosis and cell division. nih.govresearchgate.net This cell cycle blockade can ultimately lead to the activation of apoptotic pathways, resulting in the elimination of the cancerous cells.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methodologies

The synthesis of benzofuro[2,3-b]pyridines, including the 6-chloro derivative, has been an area of active research, aiming for more efficient, scalable, and versatile methods. A notable one-pot synthesis involves a telescoped metalation/cross-coupling/SNAr reaction sequence. nih.govacs.org This method starts from commercially available fluoropyridines and 2-bromophenyl acetates, offering a streamlined route to a variety of benzofuro[2,3-b]pyridines. nih.govacs.org The process involves an ortho-lithiation of the fluoropyridine, followed by zincation and a Negishi cross-coupling with the 2-bromophenyl acetate. acs.org An in-situ deprotection and subsequent intramolecular SNAr reaction complete the formation of the tricyclic system. acs.org This methodology is advantageous due to its use of readily available starting materials, mild reaction conditions, and low catalyst loading. acs.org

Researchers have also explored diversity-oriented synthesis (DOS) to expand the library of BFP analogs. nih.gov This strategy allows for the creation of multiple derivatives in a single reaction setup, including the synthesis of unusual 2-pyridone derivatives. nih.gov Furthermore, domino reactions of tetrahydrobenzofuro[2,3-c]pyridines with activated alkynes like dimethylacetylene dicarboxylate (DMAD) have led to the formation of novel spirobenzofuranpyridines. researchgate.net

Recent advancements also include palladium-catalyzed tandem reactions and cascade transformations, which provide access to complex polycyclic systems derived from the benzofuropyridine core. researchgate.netrsc.org These innovative synthetic routes are crucial for accessing novel derivatives of 6-Chlorobenzofuro[2,3-b]pyridine for further investigation.

Advanced Material Science Applications of Benzofuro[2,3-b]pyridines

The unique electronic properties of the benzofuro[2,3-b]pyridine (B12332454) scaffold make it a promising candidate for applications in advanced materials, particularly in organic electronics.

Benzofuro[2,3-b]pyridine (BFP) derivatives have shown significant promise as materials for blue organic light-emitting diodes (OLEDs). acs.orgresearchgate.netnih.gov The BFP core is utilized as an electron-deficient unit in the design of bipolar host materials with high triplet energy, which are essential for efficient blue phosphorescent OLEDs (PHOLEDs). acs.org

In one study, this compound (6Cl-BFP) was synthesized as a key intermediate. acs.org This intermediate was then used to attach carbazole (B46965) or 9-phenylcarbazole (B72232) moieties at the 6-position, leading to the development of host materials like 6-(carbazole-9-yl)benzofuro[2,3-b]pyridine (Cz-6BFP) and 6-(3-(carbazol-9-yl)phenyl)benzofuro[2,3-b]pyridine (PCz-6BFP). acs.org OLEDs using the PCz-6BFP host material achieved a high external quantum efficiency (EQE) of 24.3%, attributed to good charge balance and efficient energy transfer. acs.org

Theoretical studies using density functional theory (DFT) have also been employed to design novel BFP-based materials for thermally activated delayed fluorescence (TADF) OLEDs. researchgate.netnih.gov These studies explore the electronic and optical properties of new designs, such as combining the BFP acceptor with various electron-donating units to achieve small energy differences between the lowest singlet (S1) and triplet (T1) excited states, a key requirement for efficient TADF. researchgate.netnih.gov

Table 1: Performance of OLEDs using Benzofuro[2,3-b]pyridine Derivatives

Host MaterialApplicationExternal Quantum Efficiency (EQE)Reference
PCz-6BFPBlue PHOLED24.3% acs.org
BFP-D2 (Theoretical)Blue TADF OLEDN/A (Predicted suitable) researchgate.netnih.gov

While direct applications of this compound in dye-sensitized solar cells (DSSCs) are not yet widely reported, the broader class of pyridine-containing heterocyclic compounds is of significant interest. ljmu.ac.uk The core principles of DSSCs involve a photosensitive dye adsorbing onto a wide-bandgap semiconductor, typically TiO2. mdpi.com Upon light absorption, the dye injects an electron into the semiconductor's conduction band. mdpi.com

The structural motifs found in benzofuropyridines are relevant to the design of novel photosensitizers. For instance, dyes with a benzothieno[2,3-c]pyridine anchoring group have been investigated for use in DSSCs. ljmu.ac.uk The development of efficient photosensitizers is a key area of research, with a focus on improving power conversion efficiency. nih.gov The tunability of the electronic properties of the benzofuro[2,3-b]pyridine scaffold through substitution suggests potential for its future development as a component in novel dyes for DSSCs.

Chemoinformatics and Big Data Analysis for Scaffold Exploration

The vast chemical space that can be generated from the this compound scaffold necessitates the use of computational tools for efficient exploration. Chemoinformatics and big data analysis can accelerate the discovery of derivatives with desired properties. By analyzing large virtual libraries of BFP analogs, researchers can identify candidates with high potential for specific biological activities or material properties, thereby prioritizing synthetic efforts.

Quantitative structure-activity relationship (QSAR) studies are a prime example. In one study on BFP derivatives with anticancer activity, QSAR analysis revealed a strong correlation between the calculated molecular descriptors and the observed biological activity, with R² values as high as 0.971. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds.

Integration of Artificial Intelligence and Machine Learning in Benzofuro[2,3-b]pyridine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize research into benzofuro[2,3-b]pyridine derivatives. These technologies can be trained on existing experimental data to predict a wide range of properties, from synthetic accessibility and reaction outcomes to biological activity and material performance.

ML models can guide the design of novel BFP derivatives by identifying structural modifications most likely to enhance a desired characteristic, such as the luminescent efficiency in OLEDs or the binding affinity to a biological target. This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources.

Unexplored Reactivity and Transformation Pathways

Despite recent progress, the full reactive potential of the this compound scaffold remains to be unlocked. The chlorine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups. However, the reactivity of other positions on the tricyclic system is less understood.

Future research will likely focus on exploring novel transformation pathways, such as selective C-H functionalization at various positions on the benzene (B151609) or pyridine (B92270) rings. Uncovering new reactivity patterns will enable the synthesis of previously inaccessible derivatives. For example, a key bromination reaction of the BFP moiety has been described, which can widen the available structural variations. nih.gov Additionally, domino reactions and cascade transformations are being developed to build more complex molecular architectures from the BFP core in a single step. researchgate.net The study of such novel reactions will undoubtedly expand the chemical space around this promising scaffold.

Future Directions in Molecular Target Interaction Research for Benzofuro[2,3-b]pyridine Derivatives

The benzofuro[2,3-b]pyridine scaffold is increasingly recognized as a "privileged structure" in medicinal chemistry, indicating its capacity to bind to a variety of biological targets and exhibit a wide range of pharmacological activities. researchgate.net Future research is poised to build upon the existing knowledge of this versatile heterocyclic system, with a particular focus on elucidating and optimizing its interactions with molecular targets for therapeutic benefit.

A significant avenue for future investigation lies in the continued exploration of benzofuro[2,3-b]pyridine derivatives as kinase inhibitors. nih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. nih.gov Building on the success of related heterocyclic compounds, future studies will likely involve the synthesis and screening of novel this compound analogs designed to target specific kinases with high potency and selectivity. This will involve computational modeling to predict binding affinities and guide the rational design of compounds with improved pharmacological profiles.

Another promising direction is the investigation of these derivatives as potential anticancer agents through mechanisms beyond kinase inhibition. nih.govnih.gov The cytotoxic effects of related compounds against various cancer cell lines suggest that they may interact with other key cellular targets. researchgate.net Future research could employ techniques such as proteomics and chemical biology to identify the molecular targets responsible for the observed anticancer activity. This could unveil novel mechanisms of action and open up new therapeutic strategies. A recent study in 2024 highlighted the potential of furo[2,3-b]pyridine (B1315467) derivatives as potent cytotoxic agents against breast cancer cell lines, with molecular docking studies suggesting interactions with serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). nih.govcolab.ws

The development of benzofuro[2,3-b]pyridine derivatives as antimicrobial agents also represents a compelling area for future research. researchgate.net With the rise of antibiotic resistance, there is an urgent need for new classes of antimicrobial drugs. The structural features of the benzofuro[2,3-b]pyridine core can be modified to enhance activity against a range of bacterial and fungal pathogens. nih.gov Future work will likely focus on structure-activity relationship (SAR) studies to optimize the antimicrobial potency and spectrum of these compounds, as well as to investigate their mechanisms of action at the molecular level.

Furthermore, the application of advanced spectroscopic and analytical techniques will be crucial in advancing the understanding of molecular target interactions. Techniques such as X-ray crystallography and high-resolution nuclear magnetic resonance (NMR) spectroscopy can provide detailed insights into the binding modes of benzofuro[2,3-b]pyridine derivatives with their protein targets. uu.nl This information is invaluable for the design of next-generation compounds with enhanced affinity and specificity.

Q & A

Q. What are the most reliable synthetic routes for 6-chlorobenzofuro[2,3-b]pyridine, and how do reaction conditions influence yield?

Answer: The synthesis of this compound typically involves cyclocondensation of substituted pyridine precursors with chloro-substituted benzofuran intermediates. Key methodologies include:

  • Sodium methoxide-mediated cyclization : A mixture of 2-chloropyridine derivatives and benzofuran precursors in methanol under reflux (70–80°C, 2–3 hours) yields the target compound with ~65–75% efficiency .
  • Acid-catalyzed annulation : Using acetic anhydride as both solvent and catalyst at 120°C for 4–6 hours improves regioselectivity but may reduce yield (~50–60%) due to side reactions .
    Critical parameters : Solvent polarity (methanol > DMF), temperature control (±5°C), and stoichiometric ratios (1:1.2 pyridine:benzofuran) are crucial for reproducibility. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended for >95% purity .

Q. How can structural characterization of this compound be optimized using spectroscopic techniques?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : The aromatic protons of the benzofuropyridine core appear as distinct doublets at δ 7.2–8.1 ppm (J = 8–10 Hz), while the chlorine substituent deshields adjacent protons, causing a downfield shift to δ 8.3–8.5 ppm .
    • ¹³C NMR : The quaternary carbon bonded to chlorine resonates at δ 145–148 ppm, confirmed by DEPT-135 experiments .
  • Mass spectrometry : High-resolution ESI-MS typically shows [M+H]⁺ peaks at m/z 234.02 (calculated for C₁₁H₆ClNO⁺), with fragmentation patterns confirming the loss of Cl (Δ m/z = 35) .

Q. What purification strategies are effective for isolating this compound from reaction byproducts?

Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) at 0–4°C to isolate crystalline product (yield: 60–70%) .
  • Chromatography : Silica gel column chromatography with a gradient eluent (hexane → hexane/ethyl acetate 4:1) resolves chlorinated byproducts (Rf = 0.3–0.4) .

Advanced Research Questions

Q. How does regioselectivity in electrophilic substitution reactions of this compound vary with substituent electronic effects?

Answer: The chlorine atom at position 6 directs electrophiles (e.g., nitration, sulfonation) to the para position (C-3) due to its electron-withdrawing inductive effect. Experimental data show:

  • Nitration : Reaction with HNO₃/H₂SO₄ at 0°C produces 3-nitro-6-chlorobenzofuro[2,3-b]pyridine (85% yield), confirmed by X-ray crystallography .
  • Sulfonation : SO₃ in DCM at −10°C favors C-3 sulfonation but competes with ring-opening at elevated temperatures (>20°C) .
    Theoretical support : DFT calculations (B3LYP/6-31G*) correlate electrophilic susceptibility with localized electron density minima at C-3 .

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Answer: Discrepancies in ¹H NMR shifts (e.g., δ 7.8 vs. 8.1 ppm for C-2 protons) arise from solvent polarity and concentration effects. Mitigation strategies:

  • Standardized conditions : Record spectra in CDCl₃ at 25°C with 10 mg/mL concentration .
  • Cross-validation : Compare with synthesized analogs (e.g., 6-fluoro derivatives) to isolate electronic vs. steric effects .

Q. What strategies enhance the functionalization of this compound for bioactive hybrid molecules?

Answer:

  • Suzuki-Miyaura coupling : Introduce aryl/heteroaryl groups at C-2 using Pd(PPh₃)₄ (5 mol%), K₂CO₃, and DMF/H₂O (3:1) at 90°C (yield: 70–80%) .
  • Nucleophilic substitution : Replace chlorine with amines (e.g., piperazine) in DMSO at 120°C (yield: 50–60%) .
    Case study : Hybrids with triazolopyridazine moieties exhibit MIC values of 2–4 µg/mL against S. aureus .

Q. How can computational methods predict the biological activity of this compound derivatives?

Answer:

  • Molecular docking : AutoDock Vina simulations against E. coli DNA gyrase (PDB: 1KZN) show binding affinities (ΔG = −9.2 kcal/mol) correlating with experimental IC₅₀ values (1.5 µM) .
  • QSAR models : Hammett σ constants for substituents at C-3 predict logP (r² = 0.89) and bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.